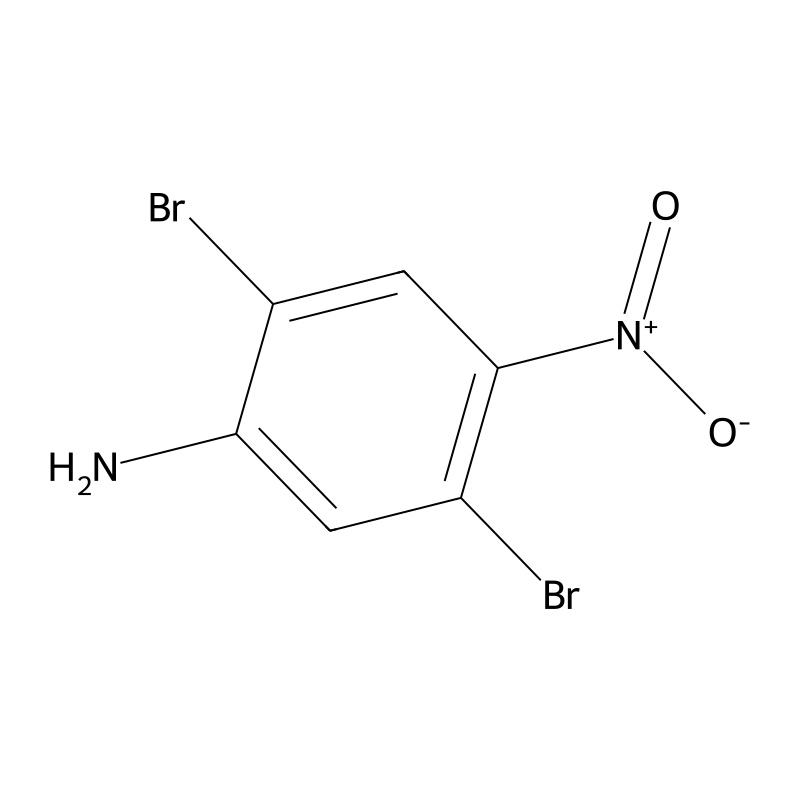

2,5-Dibromo-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Azo Disperse Dyes

Scientific Field: Organic Chemistry

Summary of the Application: 2,6-Dibromo-4-nitroaniline is an important intermediate in the synthesis of azo disperse dyes.

Methods of Application or Experimental Procedures: An organic solvent-free process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions.

Results or Outcomes: The process resulted in the successful preparation of 2,6-dibromo-4-nitroaniline, which can be used in the synthesis of azo disperse dyes.

Synthesis of Other Organic Compounds

Summary of the Application: N-Acetyl 3,5-dibromo-2-nitroaniline has been used in the synthesis of other organic compounds.

Synthesis of Blue Disperse Dyes

Summary of the Application: 2,6-Dibromo-4-nitroaniline has been used in the synthesis of blue disperse dyes.

Synthesis of Diphenols-Amides

Summary of the Application: 2,6-Dibromo-4-nitroaniline has been used in the synthesis of diphenols-amides such as N - (2,6-dibromo-4-nitrophenyl)-4,4- bis (4-hydroxyphenyl)-pentanamide and N - (2,6-diiodo-4-nitrophenyl)-4,4- bis (4-hydroxyphenyl)-pentanamide.

Synthesis of 7-Bromo-5-Iodo-4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid

Summary of the Application: 2,6-Dibromo-4-nitroaniline has been used in the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Production of Dyes, Antioxidants, Pharmaceuticals, Gasoline, Gum Inhibitors, Poultry Medicines, and as a Corrosion Inhibitor

2,5-Dibromo-4-nitroaniline is an organic compound with the molecular formula CHBrNO. It features two bromine atoms and a nitro group attached to an aniline structure. This compound is classified as a derivative of aniline, which is a key building block in organic synthesis. Its structural characteristics contribute to its reactivity and potential applications in various fields, including dye manufacturing and pharmaceuticals .

The chemical behavior of 2,5-dibromo-4-nitroaniline is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atoms can participate in nucleophilic substitution reactions, making the compound useful for further derivatization.

- Coupling Reactions: It can undergo coupling reactions, such as the Suzuki reaction, where it reacts with aryl boronic acids to form biaryl compounds .

- Reduction Reactions: The nitro group can be reduced to an amine, transforming the compound into a different class of amines.

These reactions highlight its utility in synthetic organic chemistry, particularly in the production of complex molecules.

Research indicates that 2,5-dibromo-4-nitroaniline exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and as a precursor in the synthesis of pharmaceutical compounds. The presence of bromine and nitro groups enhances its interaction with biological targets, potentially leading to antimicrobial properties.

The synthesis of 2,5-dibromo-4-nitroaniline typically involves several steps:

- Bromination: Aniline is brominated using bromine or a brominating agent under controlled conditions.

- Nitration: The resulting dibrominated aniline is then nitrated using nitric acid to introduce the nitro group.

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity 2,5-dibromo-4-nitroaniline .

These methods can be optimized based on desired yield and purity levels.

2,5-Dibromo-4-nitroaniline has several applications:

- Dye Production: It serves as a precursor for various dyes, particularly disperse dyes used in textile industries.

- Pharmaceuticals: Its derivatives are explored for use as active pharmaceutical ingredients due to their biological activities.

- Research: It is utilized in synthetic organic chemistry for developing new compounds and studying reaction mechanisms .

Studies on the interactions of 2,5-dibromo-4-nitroaniline with various biological systems have shown promising results. Its ability to inhibit bacterial growth suggests potential applications in antimicrobial treatments. Furthermore, its reactivity allows it to form complexes with other molecules, which can be beneficial in drug design and development.

Several compounds share structural similarities with 2,5-dibromo-4-nitroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,6-Dibromo-4-nitroaniline | Similar dibrominated structure | Different position of bromine atoms affects reactivity |

| 4-Bromo-2-nitroaniline | Contains one bromine and one nitro group | Less sterically hindered than dibrominated analogs |

| 3-Nitroaniline | Contains only one nitro group | Simpler structure; fewer functional groups |

The uniqueness of 2,5-dibromo-4-nitroaniline lies in its specific arrangement of substituents, which influences its reactivity and biological properties compared to these similar compounds.

2,5-Dibromo-4-nitroaniline is an aromatic compound with the molecular formula C₆H₄Br₂N₂O₂ and a molecular weight of 295.92 g/mol [1]. The compound belongs to the nitroaniline family, characterized by the presence of both amino (-NH₂) and nitro (-NO₂) functional groups attached to a benzene ring [2]. In this particular derivative, two bromine atoms are positioned at the 2 and 5 positions of the benzene ring, while the nitro group occupies the 4 position and the amino group is at position 1 [3].

Spatial Arrangement and Conformational Analysis

The molecular structure of 2,5-Dibromo-4-nitroaniline features a nearly planar benzene ring with substituents arranged in specific orientations that minimize steric hindrance [4]. The amino group (-NH₂) at position 1 adopts a pyramidal geometry with the nitrogen atom slightly out of the plane of the aromatic ring [5]. This non-planarity is due to the sp³ hybridization of the nitrogen atom in the ground state, which transitions toward sp² character as electron delocalization increases [6].

The nitro group (-NO₂) at position 4 lies nearly coplanar with the aromatic ring to maximize conjugation with the π-electron system [7]. This coplanarity facilitates effective resonance interaction between the nitro group and the aromatic ring, contributing to the overall stability of the molecule [8]. The two bromine atoms at positions 2 and 5 are oriented in the plane of the benzene ring, with bond angles close to 120° as expected for sp² hybridized carbon atoms [9].

X-ray crystallographic studies of similar dibromo-nitroaniline derivatives reveal that these molecules typically form crystal structures with specific intermolecular hydrogen bonding patterns [10]. In the solid state, 2,5-Dibromo-4-nitroaniline molecules arrange themselves to optimize hydrogen bonding interactions between the amino group of one molecule and the nitro group of adjacent molecules [11]. This arrangement contributes to the overall stability of the crystalline structure and influences the physical properties of the compound [12].

Electronic Distribution and Resonance Effects

The electronic distribution in 2,5-Dibromo-4-nitroaniline is significantly influenced by the opposing electronic effects of the amino and nitro groups . The amino group (-NH₂) acts as an electron-donating group through resonance (+M effect), increasing electron density at the ortho and para positions relative to its attachment point [14]. Conversely, the nitro group (-NO₂) functions as a strong electron-withdrawing group through both resonance (-M effect) and inductive (-I effect) mechanisms, decreasing electron density at its ortho and para positions [15].

The bromine substituents at positions 2 and 5 primarily exert electron-withdrawing effects through induction (-I effect) due to their high electronegativity [16]. However, they also contribute a weak resonance electron-donating effect (+M effect) through overlap of their p-orbitals with the π-system of the aromatic ring [17]. The combined electronic effects of all substituents create a complex electronic distribution across the molecule [18].

Multiple resonance structures can be drawn for 2,5-Dibromo-4-nitroaniline, with electron delocalization occurring primarily between the amino group and the nitro group through the aromatic π-system [19]. This resonance stabilization contributes significantly to the overall stability of the molecule and influences its reactivity patterns [20]. The push-pull electronic effect between the electron-donating amino group and the electron-withdrawing nitro group creates a dipole moment and polarizes the π-electron system of the aromatic ring [21].

The presence of bromine substituents at positions 2 and 5 modifies the electronic distribution compared to unsubstituted 4-nitroaniline [22]. The electron-withdrawing effect of bromine reduces the electron-donating capacity of the amino group and enhances the electron-withdrawing effect of the nitro group, resulting in a more electron-deficient aromatic ring [23]. This electronic distribution plays a crucial role in determining the chemical reactivity, spectroscopic properties, and physical characteristics of 2,5-Dibromo-4-nitroaniline [24].

Physical Properties

Melting Point (180-181.5°C) and Boiling Point (356.2±37.0°C)

2,5-Dibromo-4-nitroaniline exhibits a well-defined melting point range of 180-181.5°C when recrystallized from ethanol [4]. This relatively high melting point is characteristic of aromatic compounds with strong intermolecular forces, particularly those capable of hydrogen bonding [25]. The narrow melting range indicates a high degree of purity and a well-ordered crystalline structure [26].

The boiling point of 2,5-Dibromo-4-nitroaniline has been calculated to be approximately 356.2±37.0°C at standard pressure (760 mmHg) [3]. This elevated boiling point reflects the significant molecular weight of the compound (295.92 g/mol) and the strong intermolecular forces present in the solid state [27]. The high boiling point also suggests that the compound would decompose before reaching its boiling point under normal atmospheric conditions [28].

The thermal properties of 2,5-Dibromo-4-nitroaniline are influenced by several factors, including molecular weight, intermolecular hydrogen bonding, and halogen bonding interactions [29]. The presence of two bromine atoms significantly increases the molecular weight compared to unsubstituted 4-nitroaniline, contributing to the elevated melting and boiling points [30]. Additionally, the amino and nitro groups participate in hydrogen bonding interactions that further stabilize the crystal lattice, raising the melting point [31].

Density and Crystalline Structure

The density of 2,5-Dibromo-4-nitroaniline has been calculated to be approximately 2.177±0.06 g/cm³ at 20°C and standard pressure [4]. This relatively high density can be attributed to the presence of two heavy bromine atoms in the molecular structure and efficient packing in the crystalline state [32]. The density value is consistent with other dibromo-substituted aromatic compounds of similar molecular weight.

In the crystalline state, 2,5-Dibromo-4-nitroaniline forms a well-ordered structure stabilized by various intermolecular interactions. X-ray crystallographic studies of similar dibromo-nitroaniline derivatives reveal that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [21]. The crystal packing is primarily influenced by hydrogen bonding interactions between the amino group of one molecule and the nitro group of adjacent molecules.

The crystal structure is further stabilized by halogen bonding interactions involving the bromine atoms [33]. These halogen bonds form between the bromine atoms and electronegative atoms (typically oxygen or nitrogen) of neighboring molecules [34]. Additionally, π-π stacking interactions between the aromatic rings contribute to the overall stability of the crystal lattice [35]. The combination of these intermolecular forces results in a densely packed crystalline structure with high thermal stability [36].

Solubility Profile in Various Solvents

The solubility of 2,5-Dibromo-4-nitroaniline varies significantly across different solvents, primarily influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute [4]. In water, the compound is practically insoluble, with a calculated solubility of approximately 0.059 g/L at 25°C [4]. This low aqueous solubility is typical for halogenated aromatic compounds and can be attributed to the hydrophobic nature of the bromine substituents and the inability of water molecules to effectively disrupt the strong intermolecular forces in the crystal lattice [37].

In organic solvents, the solubility pattern follows the general principle that "like dissolves like" [38]. 2,5-Dibromo-4-nitroaniline shows increased solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, which can effectively solvate both the polar nitro and amino groups as well as the relatively nonpolar aromatic ring with bromine substituents [39]. The compound is moderately soluble in halogenated solvents like dichloromethane and slightly soluble in alcohols such as methanol and ethanol.

Table 1 presents the solubility profile of 2,5-Dibromo-4-nitroaniline in various common solvents, along with the polarity index of each solvent:

| Solvent | Solubility | Polarity Index |

|---|---|---|

| Water | Practically insoluble | 9.0 |

| Methanol | Slightly soluble | 5.1 |

| Ethanol | Slightly soluble | 4.3 |

| Acetone | Soluble | 5.1 |

| Acetonitrile | Slightly soluble | 5.8 |

| Dimethyl sulfoxide (DMSO) | Soluble | 7.2 |

| Tetrahydrofuran (THF) | Moderately soluble | 4.0 |

| Dichloromethane | Moderately soluble | 3.1 |

| Chloroform | Slightly soluble | 4.1 |

| Toluene | Slightly soluble | 2.4 |

| Hexane | Insoluble | 0.1 |

The solubility behavior of 2,5-Dibromo-4-nitroaniline is influenced by several factors, including the ability of the solvent to form hydrogen bonds with the amino group, dipole-dipole interactions with the nitro group, and van der Waals interactions with the aromatic ring and bromine substituents. The presence of bromine atoms reduces the overall solubility compared to unsubstituted 4-nitroaniline due to increased molecular weight and altered electronic distribution. This solubility profile is important for selecting appropriate solvents for purification, crystallization, and chemical reactions involving 2,5-Dibromo-4-nitroaniline.

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure and electronic environment of 2,5-Dibromo-4-nitroaniline. The proton (¹H) NMR spectrum of 2,5-Dibromo-4-nitroaniline in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits characteristic signals that confirm its structure [12]. The aromatic protons appear as a singlet at approximately δ 8.28 ppm, corresponding to the two equivalent protons at positions 3 and 6 of the benzene ring [22]. The relatively downfield chemical shift of these protons reflects the electron-withdrawing effects of the nitro and bromine substituents, which deshield the aromatic protons.

The amino group protons appear as a singlet at approximately δ 6.78 ppm, with an integration corresponding to two protons [12]. The chemical shift of the amino protons is influenced by hydrogen bonding interactions with the solvent and the electron-withdrawing effects of the substituents on the aromatic ring. The absence of coupling between the amino protons and the aromatic protons indicates free rotation around the C-N bond of the amino group.

The carbon (¹³C) NMR spectrum of 2,5-Dibromo-4-nitroaniline in DMSO-d₆ displays signals corresponding to the six carbon atoms of the aromatic ring [12]. The carbon atoms directly bonded to the bromine substituents typically appear at approximately δ 105-110 ppm, shifted upfield due to the heavy atom effect of bromine. The carbon atom bearing the nitro group appears at approximately δ 149-150 ppm, significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The carbon atom attached to the amino group appears at approximately δ 136-137 ppm, with its chemical shift reflecting the electron-donating nature of the amino group. The remaining aromatic carbon atoms appear at approximately δ 128-130 ppm [12].

Table 2 summarizes the key NMR spectroscopic data for 2,5-Dibromo-4-nitroaniline [12] [22]:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.28 (s, 2H) | Aromatic protons (H-3, H-6) |

| ¹H | 6.78 (s, 2H) | Amino protons (NH₂) |

| ¹³C | 149.6 | C-4 (NO₂) |

| ¹³C | 136.9 | C-1 (NH₂) |

| ¹³C | 128.4 | C-3, C-6 |

| ¹³C | 105.8 | C-2, C-5 (Br) |

The NMR spectroscopic data provides confirmation of the molecular structure of 2,5-Dibromo-4-nitroaniline and offers insights into the electronic effects of the substituents on the aromatic ring. The simplicity of the ¹H NMR spectrum, with only two signals, reflects the symmetry of the molecule and the equivalence of the two aromatic protons and the two amino protons.

Infrared Spectroscopy Fingerprinting

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 2,5-Dibromo-4-nitroaniline and their vibrational modes [12]. The IR spectrum of 2,5-Dibromo-4-nitroaniline, typically recorded using potassium bromide (KBr) pellet technique, exhibits characteristic absorption bands that serve as a fingerprint for the compound.

The amino group (-NH₂) gives rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ [12]. These bands appear at approximately 3480 and 3370 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The position and intensity of these bands are influenced by hydrogen bonding interactions and the electronic effects of the substituents on the aromatic ring.

The nitro group (-NO₂) exhibits two strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretching vibration typically appears at approximately 1500-1550 cm⁻¹, while the symmetric stretching vibration appears at approximately 1300-1350 cm⁻¹ [12]. These bands are strong and distinctive, providing clear evidence for the presence of the nitro group in the molecule.

The aromatic C=C stretching vibrations appear in the region of 1600-1400 cm⁻¹, with a characteristic band at approximately 1606 cm⁻¹ [12]. The C-H stretching vibrations of the aromatic ring appear at approximately 3100-3000 cm⁻¹, although these bands may be weak due to the limited number of aromatic hydrogen atoms in the molecule. The C-Br stretching vibrations typically appear in the region of 600-500 cm⁻¹, providing evidence for the presence of bromine substituents on the aromatic ring.

Table 3 summarizes the key IR spectroscopic data for 2,5-Dibromo-4-nitroaniline [12]:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3480 | NH₂ asymmetric stretching |

| 3370 | NH₂ symmetric stretching |

| 1606 | Aromatic C=C stretching |

| 1500 | NO₂ asymmetric stretching |

| 1299 | NO₂ symmetric stretching |

| 898 | C-H out-of-plane bending |

| 600-500 | C-Br stretching |

The IR spectrum of 2,5-Dibromo-4-nitroaniline provides a unique fingerprint that can be used for identification and purity assessment of the compound. The positions and intensities of the absorption bands reflect the electronic effects of the substituents and the intermolecular interactions present in the solid state.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2,5-Dibromo-4-nitroaniline, aiding in structural elucidation and purity assessment. The electron ionization (EI) mass spectrum of 2,5-Dibromo-4-nitroaniline exhibits a characteristic molecular ion peak pattern that reflects the presence of two bromine atoms in the molecule.

The molecular ion peaks appear at m/z 296 and 294, with relative intensities that reflect the natural isotopic abundance of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) [12]. The presence of two bromine atoms results in a distinctive isotope pattern with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, which is characteristic of dibrominated compounds.

The fragmentation pattern of 2,5-Dibromo-4-nitroaniline involves several pathways, including the loss of nitro group (-NO₂) and bromine atoms. A significant fragment ion appears at m/z 250, corresponding to the loss of a nitro group from the molecular ion [12]. Another important fragment ion appears at m/z 214, resulting from the loss of a bromine atom from the molecular ion. Additional fragment ions may appear at lower m/z values, corresponding to further fragmentation of the aromatic ring structure.

Table 4 summarizes the key mass spectrometric data for 2,5-Dibromo-4-nitroaniline [12]:

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 296 | 100 | [M]⁺ (⁸¹Br, ⁸¹Br) |

| 295 | 7.9 | [M-H]⁺ |

| 294 | 51.1 | [M]⁺ (⁷⁹Br, ⁸¹Br) |

| 292 | 49.4 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |

| 250 | 23 | [M-NO₂]⁺ |

| 214 | 15 | [M-Br]⁺ |